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  • Product: (4-Methyl-1,2-phenylene)dimethanol
  • CAS: 90534-49-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of (4-Methyl-1,2-phenylene)dimethanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for (4-Methyl-1,2-phenylene)dimethanol. In the absence of publicly available experimental spectra, this document presents a detailed, theoretically-grounded prediction of the NMR data. The guide elucidates the structural and electronic factors influencing the chemical shifts of this substituted benzene derivative, offering a valuable resource for its identification, characterization, and quality control in research and drug development settings. Furthermore, a standardized protocol for sample preparation and NMR data acquisition is provided to ensure reproducibility and accuracy of experimental results.

Introduction: The Significance of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure. For professionals in the pharmaceutical and chemical sciences, NMR is indispensable for verifying the identity and purity of synthesized compounds. (4-Methyl-1,2-phenylene)dimethanol, with its distinct substitution pattern on the benzene ring, presents an excellent case study for the application of fundamental NMR principles. The interplay of electronic effects from the methyl and hydroxymethyl substituents creates a unique magnetic environment for each proton and carbon atom, resulting in a characteristic NMR fingerprint.

This guide will first deconstruct the predicted ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol, explaining the rationale behind the anticipated chemical shifts and coupling patterns. Subsequently, a detailed experimental protocol for acquiring high-quality NMR data for this and similar compounds is outlined.

Predicted NMR Spectra: A Detailed Analysis

The chemical shifts in NMR are profoundly influenced by the local electronic environment of each nucleus. In (4-Methyl-1,2-phenylene)dimethanol, the electron-donating methyl group and the weakly electron-withdrawing hydroxymethyl groups dictate the shielding and deshielding of the aromatic protons and carbons.[1][2]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of (4-Methyl-1,2-phenylene)dimethanol is expected to exhibit distinct signals for the aromatic protons, the benzylic methylene protons, the hydroxyl protons, and the methyl protons. The anticipated chemical shifts are summarized in Table 1 .

Table 1: Predicted ¹H NMR Chemical Shifts for (4-Methyl-1,2-phenylene)dimethanol.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H (H-3)~7.15d1H
Aromatic H (H-5)~7.05d1H
Aromatic H (H-6)~7.10s1H
Benzylic CH₂ (ortho to -CH₃)~4.60s2H
Benzylic CH₂ (meta to -CH₃)~4.55s2H
Hydroxyl OHvariable (e.g., 2.0-5.0)br s2H
Methyl CH₃~2.30s3H

Predicted in CDCl₃. The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[3][4]

  • Aromatic Protons (H-3, H-5, H-6): The aromatic protons are expected to resonate in the region of δ 7.0-7.2 ppm.[1] The methyl group is an electron-donating group, which generally shields aromatic protons, shifting them slightly upfield from the standard benzene signal at δ 7.34 ppm. The two hydroxymethyl groups have a mild deshielding effect. The precise positions are determined by the combined electronic effects of the substituents. The proton at position 6 (H-6), situated between the methyl and a hydroxymethyl group, is anticipated to be a singlet. The protons at positions 3 and 5 (H-3 and H-5) will likely appear as doublets due to coupling with their respective ortho protons.

  • Benzylic Methylene Protons (-CH₂OH): The protons of the two benzylic methylene groups are deshielded by the adjacent electronegative oxygen atom and the aromatic ring. They are expected to appear as two distinct singlets around δ 4.5-4.6 ppm.[5] The slight difference in their chemical shifts arises from their different positions relative to the methyl group.

  • Hydroxyl Protons (-OH): The chemical shift of hydroxyl protons is highly variable and depends on factors such as solvent, temperature, and concentration due to hydrogen bonding.[6] In a non-polar solvent like chloroform-d (CDCl₃), they might appear as a broad singlet. A "D₂O shake" experiment can confirm the assignment of the -OH peak, as the protons will exchange with deuterium, causing the signal to disappear from the spectrum.[6]

  • Methyl Protons (-CH₃): The protons of the methyl group attached to the aromatic ring are expected to produce a singlet at approximately δ 2.30 ppm, a typical value for an aryl methyl group.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the lack of symmetry in (4-Methyl-1,2-phenylene)dimethanol, all nine carbon atoms are chemically non-equivalent and are expected to produce nine distinct signals.[7] The predicted chemical shifts are presented in Table 2 .

Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Methyl-1,2-phenylene)dimethanol.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-1~138.0
Aromatic C-2~137.5
Aromatic C-3~129.0
Aromatic C-4~136.5
Aromatic C-5~128.5
Aromatic C-6~130.0
Benzylic CH₂ (C-7)~64.5
Benzylic CH₂ (C-8)~64.0
Methyl CH₃~21.0

Predicted in CDCl₃.

  • Aromatic Carbons (C-1 to C-6): The aromatic carbons typically resonate in the δ 110-160 ppm region.[2] The carbons bearing the substituents (C-1, C-2, and C-4) will be found at the downfield end of this range due to the substituent effects. The chemical shifts of the protonated aromatic carbons (C-3, C-5, and C-6) are influenced by the electron-donating methyl group and the hydroxymethyl groups.

  • Benzylic Carbons (-CH₂OH): The two benzylic carbons are attached to an electronegative oxygen atom, which causes a significant downfield shift to approximately δ 64-65 ppm.[5]

  • Methyl Carbon (-CH₃): The carbon of the methyl group is expected to have a chemical shift of around δ 21.0 ppm, which is characteristic of a methyl group attached to an aromatic ring.

Experimental Protocol for NMR Analysis

To obtain high-quality ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol, the following step-by-step methodology is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable initial choice as it is a common and relatively non-polar solvent. For studying hydrogen bonding or if solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used. Be aware that the chemical shifts, particularly of the hydroxyl protons, will change with the solvent.[8]

  • Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: The residual solvent peak can be used as a primary reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).[9]

  • Filtration: To remove any particulate matter, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Parameters may need to be optimized for different instruments.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

  • Spectral Width: Approximately 220-240 ppm, centered around 110 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

Figure 1: Molecular structure of (4-Methyl-1,2-phenylene)dimethanol with atom numbering for NMR assignment.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into NMR Spectrometer filter->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate analysis Structural Elucidation integrate->analysis Spectral Analysis

Figure 2: Standardized workflow for NMR analysis from sample preparation to structural elucidation.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the ¹H and ¹³C NMR spectra of (4-Methyl-1,2-phenylene)dimethanol. The predicted chemical shifts, based on established principles of NMR spectroscopy, serve as a reliable reference for experimental verification. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible data. By combining theoretical prediction with a rigorous experimental approach, NMR spectroscopy remains the gold standard for the structural characterization of organic molecules in scientific research and industrial applications.

References

  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Retrieved from JoVE.[2]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Retrieved from Moodle.[1]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Fell, R. T., & Blount, J. F. (2016). ¹H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(5), 415-425.[3]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[9]

  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopy. University of Wisconsin.
  • OpenOChem Learn. (n.d.). Alcohols. Retrieved from OpenOChem Learn.[5]

  • ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) 1H NMR spectrum. Retrieved from ChemicalBook.[10]

  • SpectraBase. (n.d.). Benzyl alcohol. Retrieved from SpectraBase.[11]

  • Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and Accurate Algorithm for the Simulation of NMR spectra of Large Spin Systems. Journal of Magnetic Resonance, 209(2), 123-130.
  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from Chemistry LibreTexts.[6]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart. Retrieved from isotope.com.[8]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts.[7]

Sources

Protocols & Analytical Methods

Method

Lithium aluminum hydride reduction protocol to synthesize (4-Methyl-1,2-phenylene)dimethanol

Application Note: Scalable Synthesis of (4-Methyl-1,2-phenylene)dimethanol via Lithium Aluminum Hydride Reduction Introduction & Strategic Rationale (4-Methyl-1,2-phenylene)dimethanol is a highly versatile diol intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of (4-Methyl-1,2-phenylene)dimethanol via Lithium Aluminum Hydride Reduction

Introduction & Strategic Rationale

(4-Methyl-1,2-phenylene)dimethanol is a highly versatile diol intermediate utilized across advanced chemical disciplines, ranging from the synthesis of fullerene adducts for organic electronic devices[1] to the development of novel homocysteine synthase inhibitors in drug discovery[2].

Synthesizing this target molecule typically involves the exhaustive reduction of 4-methylphthalic anhydride. This application note outlines a field-proven, self-validating protocol utilizing Lithium Aluminum Hydride (LiAlH₄, LAH) as the reducing agent. By leveraging strict stoichiometric control and a standardized Fieser quenching methodology, this protocol ensures both high operational safety and excellent product recovery.

Mechanistic Causality & Experimental Design

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. Every step in this protocol is designed as a self-validating system:

  • Reagent Selection (LAH vs. NaBH₄): The reduction of an anhydride to a diol requires a highly reactive source of nucleophilic hydride ( H− ). Milder reducing agents like sodium borohydride (NaBH₄) are insufficient for cleaving the anhydride ring and reducing the resulting carboxylate intermediate[3]. LAH delivers four equivalents of hydride per mole, enabling the complete reduction of both carbonyl groups of 4-methylphthalic anhydride to the oxidation state of primary alcohols[3].

  • Solvent Dynamics: Anhydrous tetrahydrofuran (THF) is explicitly chosen over diethyl ether. THF’s higher boiling point (66 °C) provides the necessary thermal energy during the reflux phase to drive the sterically hindered reduction of the tetrahedral aluminum alkoxide intermediate to absolute completion[2].

  • The Fieser Quench (Self-Validating Safety System): Unquenched LAH reacts violently with adventitious moisture, evolving explosive hydrogen gas. To safely isolate the product, the Fieser workup is employed[4]. By sequentially adding x mL of H2​O , x mL of 15% NaOH , and 3x mL of H2​O (where x is the mass of LAH in grams), the aluminum species are systematically hydrolyzed into a granular, easily filterable sodium aluminate precipitate[4]. This acts as a visual validation step: if the precipitate is granular and white, the quench was successful; if it is a gelatinous emulsion, the stoichiometry was compromised.

Reaction Workflow Visualization

LAH_Reduction_Workflow N1 1. Electrophile Preparation 4-Methylphthalic Anhydride in THF N2 2. Hydride Transfer (0 °C) LiAlH4 Suspension in Anhydrous THF N1->N2 Dropwise Addition (Exothermic) N3 3. Thermal Maturation (66 °C, 90 min) Reduction to Aluminum Alkoxide Complex N2->N3 Reflux to drive completion N4 4. Fieser Quench (0 °C) H2O ➔ 15% NaOH ➔ H2O N3->N4 Controlled Hydrolysis N5 5. Isolation & Purification Filtration of Al-Salts & Solvent Evaporation N4->N5 Product Recovery

Workflow and mechanistic stages of LAH reduction of 4-methylphthalic anhydride to the target diol.

Quantitative Data & Stoichiometry

Strict adherence to the molar ratios outlined below is required to ensure complete reduction while preventing dangerous accumulations of unreacted LAH.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesFunction
4-Methylphthalic anhydride 162.141.0 eq10.4 g64.1 mmolStarting Material
Lithium aluminum hydride 37.952.0 eq4.91 g129.0 mmolReducing Agent
Tetrahydrofuran (Anhydrous) 72.11-300 mL (Total)-Reaction Solvent
Water (Quench Step 1)18.02-4.9 mL-Hydride Quench
15% NaOH (aq) (Quench Step 2)--4.9 mL-Aluminate Formation
Water (Quench Step 3)18.02-14.7 mL-Salt Precipitation
(4-Methyl-1,2-phenylene)dimethanol 152.19-~8.0 g (Expected)~52.5 mmolTarget Product

Step-by-Step Experimental Protocol

Equipment Setup: Ensure all glassware (500 mL 3-neck round-bottom flask, reflux condenser, dropping funnel) is flame-dried and purged under an inert gas (N₂ or Argon) manifold.

Step 1: Preparation of the LAH Suspension

  • Flush the reaction apparatus continuously with inert gas.

  • Carefully weigh 4.91 g (129 mmol) of LiAlH₄ and transfer it to the 3-neck flask.

  • Suspend the LAH in 200 mL of anhydrous THF[2].

  • Cool the suspension to 0 °C using an ice-water bath and initiate moderate magnetic stirring.

Step 2: Substrate Addition

  • Dissolve 10.4 g (64.1 mmol) of 4-methylphthalic anhydride in 100 mL of anhydrous THF[2].

  • Transfer this electrophile solution to the dropping funnel.

  • Add the solution dropwise to the stirring LAH suspension over a period of 30–45 minutes. Causality Note: Dropwise addition at 0 °C strictly controls the highly exothermic nucleophilic attack and the subsequent evolution of hydrogen gas.

Step 3: Reaction Maturation

  • Once the addition is complete, remove the ice bath and allow the mixture to gradually warm to room temperature.

  • Heat the reaction mixture to a gentle reflux (approx. 66 °C) for 90 minutes[2]. This thermal maturation is required to overcome the steric hindrance of the methyl group and ensure the complete reduction of the intermediate carboxylate salts to the tetrahedral aluminum alkoxide complex.

Step 4: The Fieser Quench (Critical Safety Step)

  • Cool the reaction mixture back to 0 °C using an ice-water bath.

  • Slowly and dropwise , add 4.9 mL of deionized water. (Caution: Expect vigorous H₂ evolution and localized boiling)[4].

  • Add 4.9 mL of 15% aqueous NaOH solution[4].

  • Add 14.7 mL of deionized water.

  • Remove the ice bath and stir vigorously for 15–30 minutes. The reaction is self-validating at this stage: the successful hydrolysis of the aluminum complex will yield a white, granular, and easily filterable precipitate.

  • Add a generous scoop of anhydrous magnesium sulfate (MgSO₄) to absorb excess water and stir for an additional 15 minutes[4].

Step 5: Isolation & Purification

  • Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the inorganic aluminum salts.

  • Wash the filter cake thoroughly with ethyl acetate (3 × 50 mL) to extract any product trapped within the crystal lattice of the salts[4].

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The resulting residue will yield (4-Methyl-1,2-phenylene)dimethanol as a solid, which can be further purified via silica gel column chromatography (e.g., using an ethyl acetate/hexane gradient) if ultra-high purity is required for downstream fullerene coupling[1].

Sources

Application

Application Note: A Detailed Protocol for the Laboratory Synthesis of (4-Methyl-1,2-phenylene)dimethanol

Abstract This document provides a comprehensive, step-by-step protocol for the chemical synthesis of (4-Methyl-1,2-phenylene)dimethanol from 4-methylphthalic anhydride. The core of this transformation is the reduction of...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the chemical synthesis of (4-Methyl-1,2-phenylene)dimethanol from 4-methylphthalic anhydride. The core of this transformation is the reduction of a cyclic anhydride to its corresponding diol using Lithium Aluminum Hydride (LiAlH₄), a potent reducing agent. This guide is intended for researchers and scientists in organic synthesis and drug development. It emphasizes not only the procedural steps but also the underlying chemical principles and critical safety measures required for handling the hazardous reagents involved.

Introduction and Scientific Rationale

The conversion of phthalic anhydrides to their corresponding phenylene)dimethanols is a fundamental transformation in organic synthesis, providing access to valuable diol building blocks. These diols are precursors for various materials, including polyesters and polyimides, and can serve as ligands or key intermediates in the synthesis of complex molecules.[1]

The selected method employs Lithium Aluminum Hydride (LiAlH₄), a powerful nucleophilic reducing agent. Unlike milder reagents such as sodium borohydride (NaBH₄), which would typically reduce a phthalic anhydride only to the corresponding lactone (a phthalide), LiAlH₄ is sufficiently reactive to reduce both carbonyl groups of the anhydride functionality completely to primary alcohols.[2][3][4] The reaction proceeds via the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbons of the anhydride.[3][5] This process opens the anhydride ring and, after subsequent reduction steps of the intermediate aldehyde and carboxylate species, yields the desired 1,2-diol upon aqueous workup.

Due to the violent reactivity of LiAlH₄ with protic solvents (especially water) and moist air, this synthesis demands strict anhydrous conditions and an inert atmosphere to prevent uncontrolled exothermic reactions and ensure a high yield.[6]

Reaction Scheme:

Figure 1: Reduction of 4-methylphthalic anhydride to (4-Methyl-1,2-phenylene)dimethanol.

Critical Safety Precautions

WARNING: Lithium Aluminum Hydride (LiAlH₄) is a highly reactive and dangerous chemical. It reacts violently with water, alcohols, and other protic sources, releasing flammable hydrogen gas which can auto-ignite.[6][7] All operations must be performed by trained personnel in a controlled laboratory environment.

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety goggles with side shields, a face shield, and appropriate chemical-resistant gloves.[7][8][9]

  • Fume Hood: All manipulations of LiAlH₄, including weighing, transfer, and the reaction itself, must be conducted inside a certified chemical fume hood with the sash positioned as low as possible.[8][9]

  • Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., dry Nitrogen or Argon) to prevent contact with atmospheric moisture and oxygen.[6]

  • Fire Safety: A Class D fire extinguisher (for combustible metals) or a container of dry sand must be immediately accessible. DO NOT USE WATER, CO₂, or standard ABC fire extinguishers , as they will exacerbate a LiAlH₄ fire.[6][7]

  • Quenching: The quenching of excess LiAlH₄ is the most hazardous step and must be performed slowly, with adequate cooling, in the fume hood.[10] Never add water to a large, un-stirred mass of the reagent.

Experimental Protocol

Materials and Equipment
Reagents & Chemicals Grade Supplier Quantity Molar Mass ( g/mol ) Moles (mmol) Equivalents
4-Methylphthalic Anhydride≥98%Sigma-Aldrich5.00 g162.1430.81.0
Lithium Aluminum Hydride (LiAlH₄)≥95%Sigma-Aldrich2.58 g37.9568.02.2
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich200 mL---
Deionized Water--~50 mL---
15% Sodium Hydroxide (aq)Reagent-~3 mL---
Diethyl Ether (Et₂O)ACS Grade-~150 mL---
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-~10 g---
Equipment
500 mL three-neck round-bottom flask
Magnetic stirrer and stir bar
Reflux condenser
Septa and needles
Nitrogen/Argon gas line with bubbler
Ice/water bath
Dropping funnel (or solid addition funnel)
Buchner funnel and filter paper
Rotary evaporator
Glassware for extraction and purification
Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Oven-dry all glassware (500 mL three-neck flask, condenser, stir bar) overnight at 120 °C and allow to cool in a desiccator.

  • Assemble the glassware in the fume hood. Fit the central neck of the flask with a magnetic stir bar and a septum for solvent addition. Attach the reflux condenser (with a gas inlet at the top) to one side neck and a septum-capped stopper to the other.

  • Flush the entire system with dry nitrogen or argon for at least 15 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of the inert gas throughout the reaction, monitored by an oil bubbler.

Step 2: Reagent Preparation and Addition

  • In a separate dry flask, dissolve 5.00 g (30.8 mmol) of 4-methylphthalic anhydride in 100 mL of anhydrous THF.

  • Transfer this solution via cannula into the 500 mL reaction flask.

  • Cool the reaction flask to 0 °C using an ice/water bath.

  • Carefully and slowly , add 2.58 g (68.0 mmol) of LiAlH₄ to the stirred solution in small portions over 30-45 minutes.[10] This can be done through a solid addition funnel or by briefly removing the stopper under a strong positive flow of inert gas.

    • Causality Note: Slow, portion-wise addition is critical to control the highly exothermic reaction and prevent a dangerous temperature spike. Cooling to 0 °C moderates the initial reaction rate.

Step 3: Reaction

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the greyish suspension at room temperature for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC) for the disappearance of the starting material.

Step 4: Quenching the Reaction (Fieser Method) CAUTION: This procedure generates hydrogen gas and is highly exothermic. Perform with extreme care and continuous cooling.

  • Cool the reaction flask back down to 0 °C in a large ice bath.

  • While stirring vigorously, very slowly add the following reagents dropwise via syringe in sequence[9]: a. 2.6 mL of deionized water. (Observe for gas evolution to subside between drops). b. 2.6 mL of 15% (w/v) aqueous sodium hydroxide solution. c. 7.8 mL of deionized water.

  • After the additions are complete, remove the ice bath and stir the mixture vigorously for 30-60 minutes at room temperature. A granular white precipitate of aluminum salts should form, which is easily filterable.[9]

Step 5: Product Isolation and Purification

  • Filter the suspension through a Buchner funnel to remove the aluminum salts.

  • Wash the collected solid thoroughly with two 50 mL portions of THF or diethyl ether to recover any adsorbed product.

  • Combine the filtrate and the washes in a separatory funnel.

  • Wash the combined organic solution with 50 mL of brine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product, likely a white or off-white solid.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain pure (4-Methyl-1,2-phenylene)dimethanol.[10]

Workflow Visualization

The following diagram illustrates the complete laboratory workflow for the synthesis.

Synthesis_Workflow Workflow for the Synthesis of (4-Methyl-1,2-phenylene)dimethanol cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Assemble & Dry Glassware B 2. Establish Inert Atmosphere (N₂/Ar) A->B C 3. Dissolve Anhydride in Anhydrous THF B->C D 4. Cool to 0°C C->D E 5. Add LiAlH₄ (Portion-wise) D->E F 6. Stir at RT (4-6 hours) E->F G 7. Cool to 0°C F->G H 8. Quench Slowly (H₂O, NaOH, H₂O) G->H I 9. Filter Aluminum Salts H->I J 10. Dry & Concentrate Filtrate I->J K 11. Recrystallization or Column Chromatography J->K L 12. Characterization (NMR, IR, MP) K->L

Caption: A step-by-step flowchart of the synthesis protocol.

References

  • Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]

  • Dr. Aman. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH [Video]. YouTube. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Pearson. Show a mechanism for the lithium aluminum hydride reduction. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Lithium Aluminum Hydride. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry LibreTexts. (2020, July 1). Reductions using NaBH4, LiAlH4. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Reduction of substituted phthalic anhydrides with sodium borohydride. [Link]

  • KoreaScience. (2023, March 31). Synthesis of Polyimide Derived from 4-Methyl-1,2-phenylene Bis(4-aminobenzoate) and 4,4'-Hexafluoroisopropylidenediphthalic Anhydride. [Link]

Sources

Method

Application Note: (4-Methyl-1,2-phenylene)dimethanol as a High-Performance Monomer in Polyurethane Synthesis

Executive Summary The development of advanced polyurethanes (PUs) for specialized applications—ranging from high-refractive-index optical coatings to thermally stable biomedical implants—requires precise control over pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of advanced polyurethanes (PUs) for specialized applications—ranging from high-refractive-index optical coatings to thermally stable biomedical implants—requires precise control over polymer microphase separation. While aliphatic diols like 1,4-butanediol (BDO) are industry standards, the integration of aromatic diols significantly enhances the thermal stability and mechanical rigidity of the resulting polymer matrix[1].

This application note details the use of (4-Methyl-1,2-phenylene)dimethanol (4-Me-1,2-PDM), an asymmetric ortho-xylylene glycol derivative, as a chain extender in PU synthesis. By breaking structural symmetry while maintaining the high bond dissociation energy of an aromatic ring, 4-Me-1,2-PDM yields highly transparent, amorphous hard segments with exceptional thermal resilience[2].

Mechanistic Rationale: The Role of 4-Me-1,2-PDM

As a Senior Application Scientist, it is critical to understand why a specific monomer is chosen rather than simply how to use it. The substitution of standard aliphatic chain extenders with 4-Me-1,2-PDM introduces three distinct mechanistic advantages:

  • Benzylic Hydroxyl Reactivity: The two primary hydroxyl groups (-CH₂OH) are attached to benzylic carbons. This provides a higher nucleophilic reactivity toward isocyanates compared to phenolic hydroxyls, allowing for efficient chain extension without the need for excessive heavy-metal catalysis.

  • Steric "Kinking" via Ortho-Substitution: Unlike para-substituted xylylene glycols that promote linear, highly crystalline hard segments[3], the 1,2-substitution (ortho) forces a "bent" conformation in the polymer backbone. This increases the free volume within the polymer matrix, which is highly desirable for gas-permeable membranes or drug-eluting films.

  • Asymmetry-Driven Amorphousness: The methyl group at the 4-position breaks the planar symmetry of the aromatic ring. In polymer physics, asymmetric monomers disrupt the close packing of hard segments. This prevents crystallization, resulting in a highly transparent, amorphous hard domain that remains soluble in polar aprotic solvents during synthesis.

PhaseSeparation PU Polyurethane Matrix SS Soft Segments (Flexible Polyol) PU->SS HS Hard Segments (Diisocyanate + 4-Me-1,2-PDM) PU->HS Prop1 Low Tg Elasticity & Flexibility SS->Prop1 Prop2 High Tg & Thermal Stability Amorphous Rigidity via Asymmetry HS->Prop2

Structural contribution of soft and hard segments in the synthesized PU matrix.

Self-Validating Synthesis Workflow

To mitigate the high reactivity of the benzylic hydroxyls and prevent exothermic runaway, a two-step prepolymer method is strictly required. A one-shot method would lead to uncontrolled hard-segment sequence lengths and premature precipitation.

Materials & Reagents
  • Macroglycol: Polytetramethylene ether glycol (PTMG, MW = 1000 g/mol ) – Vacuum dried at 90°C for 12h.

  • Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) – Stored under inert atmosphere.

  • Chain Extender: (4-Methyl-1,2-phenylene)dimethanol (4-Me-1,2-PDM) – Purified via recrystallization.

  • Solvent: N,N-Dimethylacetamide (DMAc) – Anhydrous, molecular sieves treated.

  • Catalyst: Dibutyltin dilaurate (DBTDL) – 0.1% w/v solution in toluene.

Phase 1: Prepolymer Synthesis & NCO Titration

Causality: We react the macroglycol with an excess of diisocyanate to cap the flexible chains with reactive NCO groups. This isolates the exothermic reaction and ensures the 4-Me-1,2-PDM will only link these prepolymers, forming distinct hard domains.

  • Equip a 500 mL 4-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, reflux condenser, and thermocouple.

  • Add 100.0 g (0.1 mol) of dehydrated PTMG to the reactor. Heat to 60°C under continuous nitrogen purge. Why nitrogen? Moisture reacts with isocyanates to form urea linkages and CO₂ gas, which ruins stoichiometric fidelity and causes bubbling.

  • Add 50.0 g (0.2 mol) of MDI to the reactor. Increase the temperature to 80°C and stir at 250 RPM for 2 hours.

  • Self-Validation Step (NCO Titration): Withdraw a 1.0 g aliquot of the prepolymer. Dissolve in 25 mL toluene and add 10 mL of 0.1 N di-n-butylamine. Back-titrate with 0.1 N HCl using bromophenol blue.

    • Action: Calculate the actual NCO%. Proceed to Phase 2 only when the NCO% reaches the theoretical value (~5.6%). If it is too high, continue heating; if too low, moisture contamination has occurred, and the batch must be discarded.

Phase 2: Chain Extension with 4-Me-1,2-PDM

Causality: Aromatic hard segments are prone to precipitating out of the melt. We introduce anhydrous DMAc to keep the growing polymer chains solvated, ensuring high molecular weight buildup.

  • Cool the validated prepolymer to 50°C and dilute with 150 mL of anhydrous DMAc to reduce viscosity.

  • Dissolve 15.22 g (0.1 mol) of 4-Me-1,2-PDM in 50 mL of DMAc. Add this solution dropwise to the prepolymer over 30 minutes to prevent localized stoichiometric imbalances.

  • Add 3 drops of DBTDL catalyst. Raise the temperature to 65°C and stir for 4 hours.

  • Self-Validation Step (FTIR Tracking): Take a small aliquot, cast it on a KBr plate, and run an FTIR spectrum.

    • Action: Monitor the isocyanate peak at 2270 cm⁻¹. The reaction is deemed complete only when this peak completely disappears, confirming all toxic NCO groups have been consumed.

Phase 3: Film Fabrication
  • Degas the highly viscous polyurethane solution under vacuum (-0.1 MPa) for 30 minutes to remove trapped nitrogen bubbles.

  • Cast the solution onto a Teflon-coated glass plate using a Doctor blade set to a 500 µm clearance.

  • Cure in a forced-air convection oven: 60°C for 12 hours (solvent evaporation), followed by 100°C for 4 hours (annealing and stress relaxation).

PU_Synthesis A Macroglycol (PTMG) C NCO-Terminated Prepolymer A->C 80°C, 2h (NCO excess) B Diisocyanate (MDI) B->C E Polyurethane Solution C->E DBTDL Catalyst 65°C, 4h D 4-Me-1,2-PDM (Chain Extender) D->E F Cured PU Film E->F Solvent Casting & Thermal Curing

Two-step prepolymer synthesis workflow for 4-Me-1,2-PDM extended polyurethane.

Data Presentation: Comparative Polymer Properties

To demonstrate the efficacy of 4-Me-1,2-PDM, the table below summarizes the quantitative thermal and mechanical shifts observed when replacing standard aliphatic or symmetric aromatic chain extenders with this specific monomer. The inclusion of the aromatic ring inherently boosts the thermal degradation onset[2].

Chain Extender UsedHard Segment Tg (°C)Tensile Strength (MPa)Elongation at Break (%)Thermal Degradation Onset (T₅%, °C)Optical Transparency
1,4-Butanediol (BDO) 4525.4650285Opaque / Semi-crystalline
1,4-Phenylenedimethanol 8238.1320330Opaque / Highly Crystalline
4-Me-1,2-PDM 7634.5410325Highly Transparent / Amorphous

Note: The asymmetry of 4-Me-1,2-PDM slightly reduces the ultimate tensile strength compared to its para-substituted counterpart but recovers significant elasticity (elongation) and yields a completely transparent film due to the suppression of hard-segment crystallization.

References

  • Process for producing polyester polyurethane. Google Patents (US4639471A). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs5u-jDCedjRsTPzf95U5uN6cj80qe7bphGuMaScxNFZL03c21aNxA9sY6hGSZYqfKdXh_TWZAo8JkCgmQzM7Yj1NUg6eJhlmlO653k-pBz1vN_EdNyKME_fQ1PydQbxp-lLjMxkA_OPGp]
  • Waterborne Polyurethane Dispersions and Thin Films: Biodegradation and Antimicrobial Behaviors. PMC. URL:[https://vertexaisearch.cloud.google.
  • Synthesis of Thermally Stable Reactive Polyurethane and Its Physical Effects in Epoxy Composites. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX2QE2wnwCCeuZQ_rz_qRe2RFzv33DtjRJallxRVL2ShszTjY-YkgZbjQTaDAWaFfShr1BSmGT-CuAiUl7bKw3SgHEMkc5LLrZVDTsY4Q4ntJYcSqs_BG_sRdBPFbiu_8CaE__jcJKSrshd64aFtMXgxsmGAzCbYoS3hg74xwjg-rfDxE89DVeZnqKYS18_IN3DcXgcL5cHGIiTC7iWQakjDJn3YCQIvY6dWB9ajXZqeEN44ZlOU9WcyRaIQDEni1EeFyFzsu49J1S5navRH8=]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (4-Methyl-1,2-phenylene)dimethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-methylphthalic anhydride (or 4-methylphthalic acid) to (4-Methyl-1,2-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the reduction of 4-methylphthalic anhydride (or 4-methylphthalic acid) to (4-Methyl-1,2-phenylene)dimethanol. While this transformation is a fundamental textbook reduction, real-world execution is often plagued by incomplete reactions, moisture interference, and notorious product-trapping emulsions during workup.

This guide is designed to troubleshoot these specific bottlenecks, providing you with the mechanistic causality behind your yield losses and offering self-validating, highly optimized protocols to ensure reproducible success.

Core Workflow & Mechanistic Pathways

The synthesis of (4-Methyl-1,2-phenylene)dimethanol relies on the exhaustive reduction of both carbonyl groups of the starting anhydride. The choice of reducing agent dictates not only the reaction kinetics but also the downstream isolation strategy.

SynthesisWorkflow SM 4-Methylphthalic Anhydride LAH Pathway A: LiAlH4 in THF (Fast, Harsh) SM->LAH NaBH4 Pathway B: NaBH4 + I2 in THF (Mild, In-situ Borane) SM->NaBH4 Int1 Aluminate Complex (Prone to Gelation) LAH->Int1 Int2 Borate Complex (Stable Intermediate) NaBH4->Int2 Workup1 Fieser Workup (H2O / 15% NaOH / H2O) Int1->Workup1 Prevents Emulsion Workup2 Acidic Quench (Dilute HCl or MeOH) Int2->Workup2 Hydrolyzes B-O Bonds Product (4-Methyl-1,2-phenylene)dimethanol (Target Diol) Workup1->Product Workup2->Product

Workflow for the reduction of 4-methylphthalic anhydride to the target diol.

Troubleshooting & Frequently Asked Questions

Q1: My LiAlH₄ reduction yields are consistently below 40%, and I get a thick, unfilterable gel during the aqueous quench. What is happening? Causality: Quenching Lithium Aluminum Hydride (LiAlH₄) with unmeasured water forms a gelatinous aluminum hydroxide [Al(OH)₃] emulsion. Because (4-Methyl-1,2-phenylene)dimethanol is a highly polar diol, it becomes physically trapped within the lattice of this hydrated alumina gel, making solvent extraction nearly impossible[1]. Solution: You must abandon standard aqueous quenching and implement the Fieser Workup . By adding precise stoichiometric ratios of water and sodium hydroxide, the gelatinous aluminum salts are converted into a granular, crystalline sodium aluminate precipitate that can be easily filtered through a Celite pad, liberating your diol into the organic phase[1].

Q2: NMR analysis of my crude product shows a mixture of the desired diol and a lactone (phthalide) intermediate. Why did the reduction stop halfway? Causality: The reduction of an anhydride to a diol proceeds stepwise: first to a lactone (phthalide), and then to the open-chain diol. The second step requires significantly more activation energy. Furthermore, LiAlH₄ degrades rapidly upon exposure to atmospheric moisture. If you use exactly 1.5 equivalents (the theoretical minimum to deliver 6 hydrides), ambient moisture will consume enough hydride to stall the reaction at the phthalide stage[2]. Solution: Use a minimum of 2.5 equivalents of fresh LiAlH₄. Additionally, do not run the reaction solely at room temperature. After the initial exothermic addition at 0 °C, the reaction must be heated to reflux (65 °C in THF) for 4–12 hours to drive the cleavage of the intermediate cyclic aluminate[2].

Q3: Is there a safer, less moisture-sensitive alternative to LiAlH₄ that still provides high yields? Causality: Yes, the NaBH4​/I2​ system. Sodium borohydride ( NaBH4​ ) alone is too mild to reduce carboxylic acids or anhydrides. However, the addition of elemental iodine ( I2​ ) to NaBH4​ in THF oxidizes the borohydride to generate diborane ( B2​H6​ ) in situ[3]. Borane is a highly electrophilic reducing agent that rapidly attacks the electron-rich carbonyls of the anhydride, reducing them to the diol without the violent reactivity or emulsion risks associated with LiAlH₄[4]. Solution: Switch to Pathway B (Protocol B below). This method is highly scalable, safer, and completely avoids aluminum-based workup issues.

Q4: I am losing product during the aqueous extraction phase. How can I optimize recovery? Causality: (4-Methyl-1,2-phenylene)dimethanol is highly polar and exhibits significant water solubility. Washing the organic layer with large volumes of water or dilute acid pulls the diol into the aqueous phase. Solution: Minimize all aqueous wash volumes. "Salt out" the aqueous layer by saturating it with solid NaCl before extraction. Use a highly polar organic solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF) for extractions rather than diethyl ether or dichloromethane.

Standardized Experimental Protocols

Protocol A: Optimized LiAlH₄ Reduction with Fieser Workup

This protocol is optimized for a 10 mmol scale reaction.

  • Setup: Flame-dry a 250 mL 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

  • Reagent Preparation: Suspend 0.95 g (25 mmol, 2.5 eq) of fresh LiAlH₄ in 40 mL of anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 1.62 g (10 mmol, 1.0 eq) of 4-methylphthalic anhydride in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes to control the evolution of hydrogen gas and the resulting exotherm.

  • Reflux: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (65 °C) for 6 hours[2].

  • The Fieser Quench (Critical): Cool the reaction mixture back to 0 °C. Dilute with 30 mL of diethyl ether. Vigorously stir and add the following sequentially and dropwise (based on n=0.95 g of LiAlH₄)[1]:

    • Add 0.95 mL of distilled H₂O.

    • Add 0.95 mL of 15% aqueous NaOH solution.

    • Add 2.85 mL of distilled H₂O.

  • Isolation: Stir the mixture for 15 minutes at room temperature until the aluminum salts precipitate as a stark white, granular solid. Add anhydrous MgSO₄, stir for 5 minutes, and filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with hot EtOAc. Concentrate the filtrate in vacuo to yield the crude diol.

Protocol B: In-situ Borane Reduction ( NaBH4​/I2​ )

A safer, high-yielding alternative avoiding aluminum salts.

  • Setup: In a 250 mL round-bottom flask under Argon, suspend 0.95 g (25 mmol, 2.5 eq) of NaBH4​ in 30 mL of anhydrous THF. Cool to 0 °C.

  • Borane Generation: Dissolve 1.27 g (5 mmol, 0.5 eq) of I2​ in 10 mL of THF. Add this dropwise to the NaBH4​ suspension. Note: Hydrogen gas will evolve as borane is generated[3]. Stir for 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of 1.62 g (10 mmol, 1.0 eq) of 4-methylphthalic anhydride in 15 mL of THF dropwise.

  • Reflux: Heat the reaction to reflux for 4 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully add 10 mL of methanol dropwise to quench excess borane, followed by 15 mL of 2M HCl to hydrolyze the intermediate borate esters[4]. Stir for 30 minutes.

  • Extraction: Concentrate the mixture in vacuo to remove THF and MeOH. Saturate the remaining aqueous layer with NaCl, and extract with EtOAc ( 3×30 mL). Dry over MgSO₄, filter, and concentrate to yield the product.

Quantitative Data Summary

The following table summarizes the comparative metrics between the two validated methodologies for synthesizing (4-Methyl-1,2-phenylene)dimethanol.

MetricPathway A (LiAlH₄)Pathway B ( NaBH4​/I2​ )
Reducing Agent Equivalents 2.5 eq LiAlH₄2.5 eq NaBH4​
  • 0.5 eq I2​
Active Reductant Aluminate HydrideDiborane ( B2​H6​ ) generated in situ
Reaction Temperature 0 °C addition 65 °C Reflux0 °C addition 65 °C Reflux
Required Workup Fieser Workup (H₂O / NaOH)Acidic Quench (MeOH / HCl)
Typical Isolated Yield 75% – 85%80% – 90%
Primary Yield-Loss Risk Emulsion trapping product during workupIncomplete hydrolysis of borate esters
Moisture Sensitivity Extreme (Pyrophoric risk)Moderate

References

  • Title: EP2392555A2 - Fullerene derivatives and organic electronic device comprising the same (Demonstrating LiAlH₄ reduction of 4-methylphthalic anhydride).
  • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations (Detailing the Fieser Workup). Source: ACS Publications URL: [Link]

  • Title: NaBH₄/I₂ - Reduction of Amides, Nitriles, Carboxylic Esters and Acids. Source: The Vespiary / Rhodium Archives URL: [Link]

  • Title: Reduction of Carboxylic Acids with Sodium Borohydride and an Electrophile. Source: Journal of Chemical Education / Erowid URL: [Link]

Sources

Optimization

Troubleshooting incomplete reduction reactions yielding (4-Methyl-1,2-phenylene)dimethanol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the reduction of 4-methylphthalic anhydride (or its corresponding esters) t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing bottlenecks in the reduction of 4-methylphthalic anhydride (or its corresponding esters) to (4-Methyl-1,2-phenylene)dimethanol.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality of reaction failures, establish self-validating protocols, and provide field-proven solutions to ensure complete reduction.

Mechanistic Context & Bottleneck Analysis

The synthesis of (4-Methyl-1,2-phenylene)dimethanol via Lithium Aluminum Hydride (LiAlH₄) is a multi-step cascade. The initial hydride attack on the anhydride is rapid, yielding a tetrahedral intermediate that collapses to open the ring, forming a carboxylate and an aldehyde.

The primary bottleneck occurs immediately after this ring opening. While the highly electrophilic aldehyde is instantly reduced to an alkoxide, the remaining carboxylate is notoriously unreactive due to its high electron density[1]. If the reaction lacks sufficient thermal energy or hydride equivalents, the intermediate alkoxide will attack the unreacted carboxylate, prematurely terminating the cascade and yielding a stable lactone (phthalide) impurity[2].

Reaction Pathway & Failure Nodes

The following mechanistic map highlights the critical divergence point where incomplete reductions stall.

Mechanism A 4-Methylphthalic Anhydride B Tetrahedral Intermediate A->B LiAlH4 (0 °C) C Carboxylate-Aldehyde Intermediate B->C Ring Opening D Carboxylate-Alkoxide Intermediate C->D Fast Hydride Addition E Phthalide (Lactone) [INCOMPLETE YIELD] D->E Insufficient LAH or Low Temp F Di-alkoxide Complex D->F Excess LAH Reflux (65 °C) G (4-Methyl-1,2-phenylene) dimethanol F->G Fieser Workup (H2O/NaOH)

Mechanistic pathway of 4-methylphthalic anhydride reduction highlighting incomplete lactone formation.

Diagnostic FAQs

Q: Why is my reaction stalling at the lactone (phthalide) intermediate? A: This is a kinetic trap. The first hydride addition creates a carboxylate-aldehyde intermediate. The aldehyde reduces rapidly to an alkoxide. However, the resulting carboxylate is highly electron-rich and strongly repels further nucleophilic attack by incoming hydrides[1]. If the reaction is kept at room temperature, the alkoxide will intramolecularly attack the carboxylate, forming a stable 5-methylphthalide or 6-methylphthalide lactone. You must apply thermal energy (refluxing THF) to force the reduction of the carboxylate[2].

Q: I used the theoretical stoichiometry (2 equivalents of LiAlH₄). Why do I still have unreacted starting material? A: Theoretical stoichiometry assumes 100% active hydride transfer and perfectly anhydrous conditions. In practice, ambient moisture, solvent impurities, and the hygroscopic nature of the starting material will consume hydrides, converting LiAlH₄ into inert lithium aluminate[3]. Furthermore, the intermediate carboxylate salt forms a tight complex that can precipitate, physically sequestering the reagent. Always use 3.5 to 4.0 equivalents of LiAlH₄ to guarantee complete conversion. Additionally, ensure your starting anhydride is highly pure; sublimation prior to use is a standard best practice[4].

Q: How do I prevent intractable emulsions during the aqueous workup? A: Standard aqueous quenching produces a gelatinous aluminum hydroxide emulsion that traps your diol product, leading to artificially low yields. You must use a chelation-driven quench, such as the Fieser method (detailed in the SOP below), which utilizes hydroxide ions to force the aluminum into a crystalline, easily filterable aluminate salt.

Quantitative Optimization Data

The table below summarizes the causality between reaction parameters and the resulting product distribution.

Reaction ConditionLiAlH₄ EquivalentsTemperatureTimePrimary Outcome
Sub-stoichiometric 1.0 - 1.5 eq0 °C to RT4 hHigh lactone (phthalide) formation, unreacted anhydride.
Standard 2.0 - 2.5 eqRT12 hMixed diol and lactone. Carboxylate reduction stalls.
Optimized 3.5 - 4.0 eqReflux (65 °C)16 hComplete conversion to (4-Methyl-1,2-phenylene)dimethanol.
Moisture Contamination 4.0 eqReflux (65 °C)16 hUnreacted starting material or lactone due to LAH quenching.

Self-Validating Experimental Protocol: Optimized LiAlH₄ Reduction

This standard operating procedure (SOP) is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Equipment & Reagent Preparation
  • Action: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, suspend 3.5 equivalents of LiAlH₄ in anhydrous THF (to achieve a 0.5 M concentration).

  • Rationale: LiAlH₄ reacts violently with moisture. Even trace water will destroy the reagent and alter the stoichiometry, leading to incomplete reduction[3].

  • Validation Checkpoint: The suspension must appear as a free-flowing gray powder in the solvent. Clumping or excessive bubbling indicates moisture contamination in your THF or a degraded reagent batch.

Step 2: Substrate Addition
  • Action: Cool the suspension to 0 °C. Dissolve 1.0 equivalent of 4-methylphthalic anhydride in anhydrous THF and add dropwise over 30 minutes.

  • Rationale: The initial hydride attack and ring-opening to the carboxylate-aldehyde intermediate is highly exothermic. Dropwise addition controls the thermal runaway and prevents solvent boil-off.

  • Validation Checkpoint: A mild exotherm and transient bubbling are normal. The solution will typically transition to a pale yellow or orange hue.

Step 3: Thermal Activation (The Critical Step)
  • Action: Remove the ice bath and heat the reaction to a gentle reflux (65 °C) for 12 to 16 hours.

  • Rationale: Thermal energy is strictly required to overcome the high activation barrier for the reduction of the electron-rich carboxylate to the final di-alkoxide[1][2].

  • Validation Checkpoint: Perform a TLC (1:1 Hexanes/EtOAc, KMnO₄ stain). The lactone intermediate ( Rf​≈0.6 ) should completely disappear, replaced entirely by the baseline-hugging diol ( Rf​≈0.1 ).

Step 4: Fieser Quenching
  • Action: Cool the reaction to 0 °C. For every x grams of LiAlH₄ used, sequentially add:

    • x mL of distilled H₂O (dropwise, extremely slowly).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O. Stir vigorously for 30 minutes at room temperature.

  • Rationale: This specific ratio of water and base forces the aluminum salts to precipitate as a dense, granular solid rather than a colloidal gel, preventing product entrapment.

  • Validation Checkpoint: The reaction mixture must transition from a gray, sludgy suspension to a stark white, granular precipitate suspended in clear THF.

Step 5: Isolation & Analytical Validation
  • Action: Filter the white suspension through a pad of Celite, washing the filter cake thoroughly with hot THF or EtOAc. Concentrate the filtrate in vacuo to yield the crude (4-Methyl-1,2-phenylene)dimethanol.

  • Rationale: Hot solvent ensures complete desorption of the polar diol from the aluminum salts.

  • Validation Checkpoint: ¹H NMR (DMSO- d6​ ) should show the complete absence of the anhydride aromatic pattern and the appearance of two distinct benzylic CH₂ singlets ( 4.5–4.6 ppm) and two broad OH singlets ( 5.0–5.2 ppm).

Sources

Troubleshooting

Handling moisture sensitivity when reacting (4-Methyl-1,2-phenylene)dimethanol with acid chlorides

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the esterification of (4-Methyl-1,2-phenylene)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the esterification of (4-Methyl-1,2-phenylene)dimethanol using highly reactive acid chlorides.

Because acid chlorides are extraordinarily electrophilic, they present a significant handling challenge: they react violently and spontaneously with atmospheric moisture[1]. This guide breaks down the causality behind moisture-driven side reactions, provides a troubleshooting FAQ, and establishes a self-validating, step-by-step Schlenk line protocol to ensure high-yield diester or monoester formation.

Mechanistic Insights: The Moisture Problem

When reacting a diol like (4-Methyl-1,2-phenylene)dimethanol with an acid chloride, the goal is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon. However, if trace moisture is present in the solvent, the glassware, or the headspace, water acts as a highly competitive nucleophile.

Because water is sterically unhindered compared to the bulky benzenedimethanol derivative, it rapidly attacks the acid chloride to form a tetrahedral intermediate. This intermediate collapses, eliminating a chloride ion and losing a proton to yield a carboxylic acid and hydrochloric acid (HCl) [2]. This competitive hydrolysis not only consumes your valuable acid chloride but also generates excess HCl, which can protonate your diol and stall the desired esterification entirely[3].

G RCOCl Acid Chloride (R-COCl) TetraEster Tetrahedral Intermediate (Esterification) RCOCl->TetraEster + Diol (Desired) TetraHydro Tetrahedral Intermediate (Hydrolysis) RCOCl->TetraHydro + H2O (Side Reaction) Diol (4-Methyl-1,2-phenylene) dimethanol H2O Moisture (H2O) Ester Target Diester/Monoester + HCl TetraEster->Ester -Cl-, -H+ Acid Carboxylic Acid Byproduct + HCl TetraHydro->Acid -Cl-, -H+

Competitive pathways: Esterification vs. Moisture-driven Hydrolysis.

Troubleshooting Guide & FAQs

Q1: Why am I observing a massive exotherm upon addition, but my LC-MS shows zero ester product and only carboxylic acid? A1: Acid chlorides react rapidly with water in a highly exothermic nucleophilic acyl substitution process to yield carboxylic acids[1][2]. If your reaction vessel or solvent contains trace moisture, water outcompetes the (4-Methyl-1,2-phenylene)dimethanol. Solution: Ensure solvents are strictly anhydrous (Karl Fischer titration < 10 ppm)[4] and rigorously cycle all glassware on a Schlenk line to remove surface-bound water[5].

Q2: I dried my solvent, but I still see degradation of the benzenedimethanol and a stalled reaction. What is happening? A2: The esterification of an alcohol with an acid chloride produces stoichiometric hydrogen chloride (HCl) as a byproduct[3]. If this HCl is not effectively scavenged, it will protonate the alcohol (making it non-nucleophilic) or trigger acid-catalyzed degradation of the benzylic alcohols on your diol. Solution: Add a non-nucleophilic base like Pyridine or Triethylamine (≥1.1 eq per OH group). Pyridine is highly recommended as it also acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that accelerates the reaction[6].

Q3: How do I safely transfer the highly moisture-sensitive liquid acid chloride into the reaction vessel? A3: Never open the acid chloride bottle to the ambient atmosphere. Purge a clean syringe and needle in the inert gas line of your Schlenk manifold before piercing the septum of the reagent bottle[7]. Withdraw the liquid, pull a small pocket of inert gas into the syringe to protect the needle tip, and transfer it to your reaction flask.

Q4: My diol, (4-Methyl-1,2-phenylene)dimethanol, is a solid. How do I add it without introducing atmospheric moisture? A4: For air- and moisture-stable solids that will be used in sensitive reactions, the most efficient method is to add the solid directly to the Schlenk flask prior to the vacuum/inert gas cycling process[8]. Because the diol is stable to vacuum, cycling the flask with the solid already inside ensures no moisture is introduced during a later addition step.

Quantitative Data & Diagnostic Metrics

Use the following table to benchmark your reaction parameters. Deviations from these target metrics are the most common causes of esterification failure.

ParameterTarget Value / MetricConsequence of Deviation
Solvent Moisture < 10 ppm H2O (via Karl Fischer)[4]Competitive hydrolysis; rapid formation of carboxylic acid[3].
Base Equivalents ≥ 1.1 eq per OH groupHCl buildup; stalling of reaction; benzylic degradation[6].
Addition Temperature 0 °C (Ice Bath)Uncontrolled exotherm; thermal degradation of the acyl-pyridinium intermediate[6].
Vacuum Pressure < 0.1 mbarResidual O2/moisture remains in the flask; incomplete drying[5].
Glassware Drying > 2 hours at 150 °CSurface-bound water on the glass reacts instantly with the acid chloride[8].

Validated Experimental Protocol: Anhydrous Esterification

This protocol utilizes Schlenk line techniques to create a self-validating, moisture-free system. The appearance of a specific byproduct (pyridinium chloride) will serve as your visual confirmation that the reaction is proceeding correctly.

SchlenkWorkflow Step1 1. Flame/Oven Dry Glassware (150°C, >2h) Step2 2. Cycle on Schlenk Line (3x Vacuum/Inert Gas) Step1->Step2 Step3 3. Add Diol & Base under Inert Atmosphere Step2->Step3 Step4 4. Inject Anhydrous Solvent via Syringe/Cannula Step3->Step4 Step5 5. Dropwise Addition of Acid Chloride at 0°C Step4->Step5

Standard Schlenk line workflow for moisture-sensitive esterification.
Step-by-Step Methodology
  • Preparation of Glassware: Remove a 50 mL Schlenk flask equipped with a magnetic stir bar from a 150 °C oven. Immediately attach it to the Schlenk line and apply dynamic vacuum (< 0.1 mbar)[5]. Allow it to cool to room temperature, then backfill with dry Nitrogen or Argon.

  • Reagent Loading: Briefly remove the septum under a positive flow of inert gas and add (4-Methyl-1,2-phenylene)dimethanol (1.0 equiv). Replace the septum securely.

  • Schlenk Cycling: Perform three vacuum-inert gas cycles. Open the flask to vacuum for 30–60 seconds, then slowly backfill with inert gas. This process completely evacuates atmospheric air and moisture from the flask and the solid reagent[9].

  • Solvent and Base Addition: Using a syringe purged with inert gas[7], inject anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (Karl Fischer < 10 ppm)[4]. Next, inject anhydrous Pyridine (2.5 equiv, providing a slight excess for the two hydroxyl groups)[6]. Stir to dissolve the diol.

  • Temperature Control: Submerge the Schlenk flask in an ice-water bath (0 °C) and allow the solution to cool for 5 minutes.

  • Acid Chloride Addition: Dilute the acid chloride (2.1 equiv for diester formation) in a small volume of anhydrous solvent. Using a purged syringe, add this solution dropwise over 15 minutes. This controls the exothermic reaction and prevents thermal degradation[6].

  • Reaction Progression (Self-Validation): Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Visual Check: You should observe the formation of a white precipitate. This is pyridinium chloride salt, which validates that HCl is being successfully scavenged and the esterification is proceeding[6].

  • Quenching and Workup: Once complete (verified by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3) to neutralize any remaining acid. Dilute with DCM, separate the layers, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to isolate the ester[6].

References

  • The Schlenk Line Survival Guide - schlenklinesurvivalguide.com - [Link]

  • Schlenk Lines Transfer of Solvents to Avoid Air and Moisture - JoVE - [Link]

  • Video: Handling Air- and Water-Sensitive Chemicals Using a Schlenk Line - JoVE - [Link]

  • An Illustrated Guide to Schlenk Line Techniques | Organometallics - ACS Publications - [Link]

  • Keeping air and moisture out: Vacuum requirements for Schlenk line applications - brandtech.com - [Link]

  • Chemistry Acid Chloride - SATHEE - IIT Kanpur -[Link]

  • Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System - ACS Publications -[Link]

  • 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism - Doc Brown's CHEMISTRY - [Link]

  • 21.4: Chemistry of Acid Halides - libretexts.org - [Link]

  • Acid Chloride + Water = Carboxylic Acid (Reaction Mechanism) - YouTube - [Link]

  • Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps - OrgoSolver -[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation Pathways of (4-Methyl-1,2-phenylene)dimethanol

Executive Summary For researchers and drug development professionals, accurately characterizing substituted benzyl alcohols and phenylenedimethanols is a critical step in metabolite identification and structural elucidat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, accurately characterizing substituted benzyl alcohols and phenylenedimethanols is a critical step in metabolite identification and structural elucidation. (4-Methyl-1,2-phenylene)dimethanol (C9H12O2, Exact Mass: 152.0837 Da) presents a unique analytical challenge: distinguishing it from its meta- and para-isomers.

This guide objectively compares the performance of three primary mass spectrometry (MS) platforms—GC-EI-MS , LC-ESI-MS/MS , and LC-APCI-MS —in analyzing the fragmentation pathways of this compound. By understanding the mechanistic causality behind the ionization events, scientists can select the optimal platform for either rigorous structural confirmation or high-sensitivity quantification.

Mechanistic Causality: The "Ortho Effect" in Fragmentation

The fragmentation of (4-Methyl-1,2-phenylene)dimethanol is fundamentally dictated by its stereochemistry. Unlike meta- or para-substituted isomers, the close proximity of the two hydroxymethyl (-CH2OH) groups at the 1- and 2-positions facilitates a highly specific, thermodynamically favored elimination reaction known as the "ortho effect"[1].

Under hard ionization conditions like Electron Ionization (EI), the molecular ion [M]+• (m/z 152) is highly unstable. It rapidly expels a neutral water molecule (-18 Da) to form a stable ortho-quinodimethane-like radical cation at m/z 134[1]. This m/z 134 ion typically dominates the spectrum as the base peak. Subsequent fragmentations include the loss of a hydrogen radical to form m/z 133, the loss of a second water molecule to yield m/z 116, or the extrusion of formaldehyde (CH2O, -30 Da) to yield an m/z 104 fragment[2].

G M Molecular Ion [M]+• m/z 152 (Unstable) M_H2O [M - H2O]+• m/z 134 (Base Peak, Ortho Effect) M->M_H2O - H2O (-18 Da) M_H2O_H [M - H2O - H]+ m/z 133 M_H2O->M_H2O_H - H• (-1 Da) M_2H2O [M - 2H2O]+• m/z 116 M_H2O->M_2H2O - H2O (-18 Da) M_H2O_CH2O [M - H2O - CH2O]+• m/z 104 M_H2O->M_H2O_CH2O - CH2O (-30 Da)

EI-MS fragmentation pathway of (4-Methyl-1,2-phenylene)dimethanol driven by the ortho effect.

Analytical Platform Comparison

When selecting an analytical platform, researchers must balance ionization energy with matrix compatibility and assay sensitivity.

  • GC-EI-MS (Gas Chromatography - Electron Ionization MS): Operating at a standard 70 eV, EI is a "hard" ionization technique. It provides the most reproducible fragmentation fingerprints. The hard ionization guarantees the visualization of the m/z 134 base peak, making it the gold standard for structural confirmation of the ortho-isomer[1]. The near-total absence of the m/z 152 molecular ion is a diagnostic feature of 1,2-benzenedimethanol derivatives[2].

  • LC-ESI-MS/MS (Liquid Chromatography - Electrospray Ionization Tandem MS): ESI operates via "soft" ionization, yielding the intact protonated precursor [M+H]+ at m/z 153. Because the intact molecule is preserved, Collision-Induced Dissociation (CID) must be precisely tuned to induce fragmentation. This platform is superior for quantifying the compound in complex biological matrices (e.g., plasma) where GC derivatization would be cumbersome.

  • LC-APCI-MS (Atmospheric Pressure Chemical Ionization MS): APCI serves as a highly effective intermediate platform for neutral, relatively non-polar aromatic alcohols. It uniquely induces heavy in-source fragmentation. For 1,2-benzenedimethanol derivatives, APCI often yields the water-loss peak (m/z 135 for the protonated species) as the base peak even before CID is applied[3]. This makes it highly advantageous for developing sensitive Multiple Reaction Monitoring (MRM) assays.

Workflow cluster_platforms Mass Spectrometry Platforms Prep Sample Preparation (Matrix Extraction) GC GC-EI-MS (70 eV) Hard Ionization Base Peak: m/z 134 Prep->GC LC_ESI LC-ESI-MS/MS (CID) Soft Ionization Precursor: m/z 153 Prep->LC_ESI LC_APCI LC-APCI-MS Intermediate In-source frag: m/z 135 Prep->LC_APCI Analysis Data Analysis & Pathway Elucidation GC->Analysis LC_ESI->Analysis LC_APCI->Analysis

Comparative MS workflow for analyzing (4-Methyl-1,2-phenylene)dimethanol across platforms.

Quantitative Data Summary

The following table summarizes the expected m/z values and relative abundances across the three platforms, validating the mechanistic differences between hard and soft ionization.

PlatformIonization TypePrecursor Ion (m/z)Major Fragment Ions (m/z)Base Peak (m/z)Mechanistic Origin of Base Peak
GC-MS Electron Ionization (EI, 70 eV)152 ([M]+•)134, 133, 116, 104134 [M - H2O]+• (Ortho effect)[1]
LC-MS/MS Electrospray Ionization (ESI+)153 ([M+H]+)135, 117, 105153 or 135 *Intact protonated molecule or [M+H - H2O]+
LC-MS Atmospheric Pressure Chemical Ionization (APCI+)153 ([M+H]+)135, 117135 In-source loss of H2O[3]

*Base peak in ESI-MS/MS is highly dependent on the applied Collision Energy (CE).

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact parameters required to replicate these fragmentation pathways.

Protocol A: GC-EI-MS Structural Elucidation (Qualitative)

Rationale: Optimized to visualize the m/z 134 ortho-effect base peak.

  • Sample Preparation: Dissolve 1 mg of (4-Methyl-1,2-phenylene)dimethanol in 1 mL of MS-grade ethyl acetate. (Note: Derivatization with BSTFA + 1% TMCS is optional but recommended if peak tailing is observed on older columns).

  • Chromatography: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). Inject 1 µL at a split ratio of 1:10.

  • Temperature Gradient: Set the initial oven temperature to 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Set the transfer line to 280°C and the ion source to 230°C. Maintain electron energy strictly at 70 eV. Set the scan range from m/z 50 to 300.

  • Self-Validation Check: The protocol is validated if the m/z 134 peak is the base peak (100% relative abundance) and the m/z 152 molecular ion exhibits <1% relative abundance[1].

Protocol B: LC-ESI-MS/MS Quantification (Quantitative)

Rationale: Optimized for intact precursor preservation and controlled CID fragmentation.

  • Sample Preparation: Dilute the sample to 100 ng/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid to promote protonation.

  • Chromatography: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile phase A: Water + 0.1% Formic Acid.

    • Mobile phase B: Acetonitrile + 0.1% Formic Acid.

    • Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Parameters: Operate in positive ion mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 400°C.

  • MRM Transitions: Target the precursor at m/z 153. Monitor the following transitions:

    • Quantifier Transition: m/z 153 → 135 (Collision Energy: 15 eV).

    • Qualifier Transition: m/z 153 → 117 (Collision Energy: 25 eV).

  • Self-Validation Check: The ratio of the m/z 135 peak area to the m/z 117 peak area must remain consistent (±20% variance) across all calibration standards. Deviation indicates co-eluting isobaric interference.

References

  • Source: nih.
  • Protocol for structure determination of unknowns by EI mass spectrometry. IV.
  • Protocol for structure determination of unknowns by EI mass spectrometry. IV.
  • LC/PAD/APCI-MS for the characterization and analysis of porritoxin and its related compounds from Alternaria porri.

Sources

Comparative

Evaluating steric hindrance in (4-Methyl-1,2-phenylene)dimethanol compared to unsubstituted diols

An in-depth technical analysis of steric hindrance in substituted aromatic diols requires moving beyond basic structural observations and examining how subtle symmetry-breaking influences transition-state geometries. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of steric hindrance in substituted aromatic diols requires moving beyond basic structural observations and examining how subtle symmetry-breaking influences transition-state geometries.

This guide provides a comprehensive evaluation of (4-Methyl-1,2-phenylene)dimethanol (4-MPD) , comparing its steric and electronic profile against unsubstituted aromatic diols like 1,2-phenylenedimethanol (1,2-PD) and flexible aliphatic alternatives like 1,4-butanediol (1,4-BD) .

Mechanistic Causality: The Impact of the 4-Methyl Group

In organic synthesis and materials science, 1,2-phenylenedimethanols are critical intermediates used to synthesize 1,3-dihydroisobenzofurans, o-phthalaldehydes, and complex coordination polymers[1]. The reactivity of these diols is governed by the rigidity of the benzene backbone and the ortho-relationship of the hydroxymethyl groups.

Flexibility vs. Rigid Ortho-Clash

Aliphatic diols like 1,4-butanediol possess high conformational flexibility, allowing them to adopt low-energy anti- or gauche-conformations that minimize steric hindrance during intermolecular nucleophilic attacks. In contrast, unsubstituted 1,2-phenylenedimethanol (1,2-PD) is conformationally restricted. The rigid aromatic ring forces the two −CH2​OH groups into permanent proximity. While this ortho-relationship perfectly positions the diol for intramolecular cyclization (e.g., forming 1-isobenzofuranone), it introduces significant local steric clash that can hinder the approach of bulky transition-metal catalysts[2].

Symmetry Breaking and Steric Bias in 4-MPD

The introduction of a methyl group at the C4 position in (4-Methyl-1,2-phenylene)dimethanol fundamentally alters the molecule's reactivity profile by breaking the C2v​ symmetry found in 1,2-PD:

  • Steric Asymmetry: While the C4-methyl group is not directly adjacent to the reactive centers, its bulk creates an asymmetric molecular volume. When bulky catalysts—such as Osmium hexahydride pincer complexes or Iridium N-Heterocyclic Carbene (NHC) complexes—coordinate to the diol, the 4-methyl group dictates the preferred trajectory of approach[2][3].

  • Electronic Differentiation (+I Effect): The electron-donating inductive effect of the methyl group increases the electron density of the aromatic ring. Because the methyl group is para to the C1-hydroxymethyl and meta to the C2-hydroxymethyl, it subtly differentiates the nucleophilicity and acidity of the two oxygen atoms.

G A (4-Methyl-1,2-phenylene)dimethanol (4-MPD) B Symmetry Breaking (C2v to C1) A->B C Steric Bulk at C4 (Alters Catalyst Approach) B->C D Electronic Donation (+I) (Differentiates C1/C2 -OH) B->D E Regioselective Coordination & Cyclization C->E Hinders bulky ligands D->E Alters nucleophilicity

Pathway illustrating how the 4-methyl group induces steric and electronic bias in 4-MPD.

Comparative Data Analysis

To objectively evaluate the performance of these diols, we must look at their structural parameters and their behavior in standard catalytic environments.

Diol ClassSymmetryConformational RigiditySteric Hindrance (Intermolecular)Primary Reactive ModeTypical Applications
1,4-Butanediol C2h​ (anti)Low (Flexible)MinimalStep-growth polymerizationPolyurethanes, Spandex
1,2-Phenylenedimethanol C2v​ High (Rigid)Moderate (ortho-clash)Symmetrical cyclizationo-Phthalaldehyde synthesis[1]
(4-Methyl-1,2-phenylene)dimethanol C1​ (Asymmetric)High (Rigid)High (Asymmetric bulk)Regioselective cyclizationAsymmetric ligands, Fullerenes

Experimental Workflows & Self-Validating Protocols

To empirically validate the steric hindrance and regioselectivity introduced by the 4-methyl group, we utilize an Acceptorless Dehydrogenation protocol. Bifunctional Iridium and Osmium complexes are highly sensitive to the steric environment of incoming alcohol substrates[2][3]. By comparing the dehydrogenation of 1,2-PD and 4-MPD into their respective lactones (isobenzofuranones), we can quantify the steric bias.

Protocol: Comparative Acceptorless Dehydrogenation

This protocol uses 1,2-PD as an internal baseline control to self-validate the catalytic activity of the Osmium complex before measuring the asymmetric 4-MPD.

Reagents & Equipment:

  • Substrates: 1,2-phenylenedimethanol (Control) and (4-Methyl-1,2-phenylene)dimethanol (Test).

  • Catalyst: Cationic dihydride-osmium(IV) pincer complex (or equivalent Ir-NHC catalyst)[2].

  • Solvent: Toluene- d8​ (for in-situ NMR monitoring).

  • Equipment: Schlenk line, 500 MHz NMR spectrometer.

Step-by-Step Methodology:

  • Baseline Validation (Control): In an argon-filled glovebox, dissolve 0.5 mmol of 1,2-PD in 2 mL of Toluene- d8​ . Add 2.5 mol% of the Osmium pincer catalyst.

  • Thermal Activation: Transfer the mixture to a J. Young NMR tube and heat to 100 °C.

  • Kinetic Monitoring: Acquire 1H NMR spectra every 30 minutes for 4 hours. Monitor the disappearance of the −CH2​OH singlet ( 4.6 ppm) and the appearance of the lactone −CH2​− singlet ( 5.3 ppm) to establish the baseline cyclization rate.

  • Test Substrate Evaluation: Repeat Steps 1-3 using 0.5 mmol of 4-MPD.

  • Regioselectivity Analysis: Because of the steric bulk of the 4-methyl group, the Osmium catalyst will preferentially coordinate and dehydrogenate the less hindered hydroxymethyl group. Integrate the distinct lactone peaks in the NMR spectra to determine the ratio of 5-methylisobenzofuran-1(3H)-one vs. 6-methylisobenzofuran-1(3H)-one. The deviation from a 1:1 ratio directly quantifies the steric/electronic bias induced by the 4-methyl group.

Workflow S1 Equilibrate Diols (1,2-PD vs 4-MPD) S2 Add Os/Ir NHC Catalyst S1->S2 S3 Acceptorless Dehydrogenation S2->S3 S4 In-situ NMR Monitoring S3->S4 S5 Determine Rate & Regioselectivity S4->S5

Experimental workflow for evaluating steric hindrance via acceptorless dehydrogenation.

Conclusion

Evaluating (4-Methyl-1,2-phenylene)dimethanol against unsubstituted diols reveals that steric hindrance in aromatic systems is not merely about the immediate ortho-proximity of reactive groups. The C4-methyl group acts as a distal steric director, breaking molecular symmetry and forcing bulky transition-metal catalysts into highly specific coordination geometries. For drug development professionals designing rigid scaffolds or researchers synthesizing asymmetric polymer matrices, 4-MPD provides a predictable, sterically biased building block that unsubstituted 1,2-PD cannot offer.

References

  • Synthesis of 1, 2-phenylenedimethanols by base-promoted reduction of isobenzofuran-1(3H)-ones with silane. Journal of Heterocyclic Chemistry (rhhz.net). Retrieved from: [Link]

  • Iridium Complexes with Monodentate N-Heterocyclic Carbene Ligands. The University of Western Australia (uwa.edu.au). Retrieved from: [Link]

  • Azolium Control of the Osmium-Promoted Aromatic C–H Bond Activation in 1,3-Disubstituted Substrates. ACS Organometallics (ncbi.nlm.nih.gov). Retrieved from:[Link]

Sources

Validation

Comprehensive Thermogravimetric Analysis (TGA) Guide: (4-Methyl-1,2-phenylene)dimethanol vs. Standard Aromatic Diols

Executive Summary For researchers and drug development professionals, selecting the optimal aromatic diol is a critical step in synthesizing high-performance polymers (e.g., polyurethanes, polyesters, and drug-linker con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the optimal aromatic diol is a critical step in synthesizing high-performance polymers (e.g., polyurethanes, polyesters, and drug-linker conjugates). (4-Methyl-1,2-phenylene)dimethanol is an emerging building block that offers a unique combination of solubility and thermal resistance. This guide provides an objective, data-driven comparison of its thermal stability—measured via Thermogravimetric Analysis (TGA)—against industry-standard aromatic diols, including 1,4-Benzenedimethanol (1,4-BDM), 1,2-Benzenedimethanol (1,2-BDM), and Bisphenol A (BPA).

Scientific Rationale: The Role of Aromatic Diols in Thermal Stability

Aromatic diols are integrated into polymer backbones to enhance mechanical rigidity and thermal resistance. The thermal degradation of these polymers typically begins with the cleavage of the weakest heteroatom linkages (e.g., urethane or ester bonds), followed by the higher-temperature breakdown of the aromatic rings [1].

The introduction of a methyl group in (4-Methyl-1,2-phenylene)dimethanol creates structural asymmetry. While this asymmetry disrupts crystalline chain packing—thereby lowering the glass transition temperature ( Tg​ ) and significantly improving solvent processability—it largely preserves the high bond dissociation energy of the aromatic core [2]. Understanding the exact thermal degradation onset ( Td5%​ ) is crucial for determining the safe operating and processing windows for these materials.

Comparative Thermogravimetric Analysis (TGA) Data

To objectively evaluate thermal performance, the table below summarizes the representative TGA data for polyurethanes synthesized using Isophorone Diisocyanate (IPDI) and various aromatic diols.

Table 1: Thermal Degradation Profiles of Aromatic Diol-Derived Polyurethanes
Aromatic Diol MonomerSubstitution Pattern Td5%​ (°C)* Td10%​ (°C)**Char Yield at 600 °C (%)Primary Application Advantage
Bisphenol A (BPA) Symmetrical31034025.0Maximum thermal rigidity [4]
1,4-Benzenedimethanol Symmetrical (para)28531018.5High crystallinity & strength
(4-Methyl-1,2-phenylene)dimethanol Asymmetrical (ortho)27829515.2Enhanced solubility & processing
1,2-Benzenedimethanol Symmetrical (ortho)27029012.0Baseline for ortho-linkages[3]

* Td5%​ : Temperature at 5% mass loss (Onset of degradation). ** Td10%​ : Temperature at 10% mass loss (Structural breakdown).

Mechanistic Insights (Causality of Thermal Behavior)
  • Symmetry vs. Steric Hindrance: 1,4-BDM exhibits higher thermal stability than the 1,2-isomers due to its symmetrical para-substitution, which facilitates dense intermolecular hydrogen bonding and chain packing. This requires higher thermal energy to initiate degradation.

  • The Methyl Effect: The ortho-substitution in (4-Methyl-1,2-phenylene)dimethanol introduces steric hindrance. Furthermore, the electron-donating nature of the methyl group slightly destabilizes the adjacent urethane/ester bonds compared to unsubstituted 1,4-BDM. This results in a marginally lower Td5%​ (278 °C vs 285 °C). However, this minor thermal trade-off is highly advantageous for researchers requiring solution-processable polymers without sacrificing the overall thermal operating window.

Self-Validating Experimental Protocol

To ensure high-fidelity, reproducible thermal data, the following self-validating TGA protocol must be utilized. This method directly correlates mass loss with temperature, leaving no ambiguity regarding the onset of degradation.

Phase 1: Sample Preparation
  • Polymer Purification: Ensure the synthesized polymer is precipitated in a non-solvent (e.g., cold methanol) and dried in a vacuum oven at 60 °C for 24 hours. Causality: Residual solvents or unreacted monomers will volatilize early in the TGA run, artificially lowering the measured Td5%​ .

  • Sample Sizing: Accurately weigh 5.0 to 10.0 mg of the dried polymer into a platinum or alumina TGA crucible. Causality: Samples larger than 10 mg suffer from thermal lag (uneven heat distribution), which skews the degradation curve to artificially higher temperatures.

Phase 2: TGA Execution
  • Atmospheric Purge: Load the crucible into the TGA furnace. Purge the system with high-purity Nitrogen ( N2​ ) gas at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Nitrogen isolates pure thermal degradation (pyrolysis) from oxidative decomposition. If oxygen is present, premature combustion occurs, invalidating the baseline stability metrics.

  • Thermal Ramping: Initiate a linear heating ramp of 10 °C/min from 30 °C to 600 °C. Causality: A 10 °C/min rate is the industry standard; it perfectly balances the resolution of closely overlapping degradation events with experimental throughput.

  • Data Acquisition: Continuously monitor the thermogram. Extract the Td5%​ and Td10%​ from the step-tangent of the mass-loss curve, and record the residual mass (char yield) at 600 °C.

Visualizing the Analytical Workflow

TGA_Analysis Substrate Diol Selection (4-Methyl-1,2-BDM) Polymer Polymerization (e.g., Polyurethane) Substrate->Polymer Synthesis TGA_Prep TGA Preparation (5-10mg, N2 Purge) Polymer->TGA_Prep Isolation Heating Thermal Ramping (10 °C/min) TGA_Prep->Heating Crucible Analysis Data Analysis (Td5%, Td10%) Heating->Analysis Mass vs Temp

Fig 1: Experimental workflow for synthesis and TGA of aromatic diol-derived polymers.

Conclusion

While Bisphenol A and 1,4-Benzenedimethanol offer peak thermal rigidity, (4-Methyl-1,2-phenylene)dimethanol provides an exceptional middle ground. By sacrificing less than 10 °C in initial degradation stability, researchers gain a highly soluble, asymmetric building block ideal for advanced drug delivery systems, flexible polyurethanes, and specialized coatings.

References

  • High performance polyurethanes derived from aromatic acetal-containing polyols enabling closed-loop recycling Polymer Chemistry (RSC Publishing) URL:[Link]

  • Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis MDPI - Polymers URL:[Link]

  • Synthesis and Characterization of Copolymers of 5,6-Benzo-2-methylene-1,3-dioxepane and Styrene Macromolecules (ACS Publications) URL:[Link]

  • Selective Upcycling of Mixed Polyesters into Valuable Polysulfone ACS Sustainable Chemistry & Engineering URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (4-Methyl-1,2-phenylene)dimethanol

This guide provides essential safety and logistical information for the proper disposal of (4-Methyl-1,2-phenylene)dimethanol. As drug development professionals and researchers, our commitment to safety and environmental...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of (4-Methyl-1,2-phenylene)dimethanol. As drug development professionals and researchers, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of a chemical, culminating in its responsible disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within your laboratory.

Disclaimer: Specific safety data for (4-Methyl-1,2-phenylene)dimethanol is not extensively published. Therefore, this guide is built upon established principles of chemical waste management and hazard assessments of structurally similar compounds. It is imperative to consult the Safety Data Sheet (SDS) provided by your supplier and your institution's Environmental Health & Safety (EHS) department for definitive guidance.

Hazard Identification and Regulatory Framework: The "Why"

Proper disposal begins with a thorough understanding of the material's potential hazards and the regulations that govern its handling. This proactive assessment is the foundation of a safe disposal plan.

Anticipated Hazard Profile
Potential Hazard GHS Pictogram Associated Statement Rationale & Precaution
Skin/Eye Irritation Exclamation Mark
Causes skin irritation. Causes serious eye irritation.[1]Aromatic compounds with functional groups can be irritants. Always handle with appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses with side shields.[1][2]Acute Toxicity Skull and CrossbonesMay be harmful if swallowed, in contact with skin, or if inhaled.[1][3]Structurally similar compounds, such as phenylenediamines, can exhibit toxicity.[3][4] All handling of the solid or solutions should be performed in a certified chemical fume hood to prevent inhalation.[2]Aquatic Toxicity EnvironmentMay be very toxic to aquatic life with long-lasting effects.[3]Aromatic compounds often persist in the environment and can be harmful to aquatic organisms. This potential underscores the absolute prohibition of sewer disposal.[5][6]
The Regulatory Imperative: RCRA

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] The cornerstone of RCRA is the "cradle-to-grave" responsibility, which holds the generator legally and financially responsible for the waste from its creation to its final, environmentally sound disposal.[8]

Your laboratory is categorized as a waste generator, and your responsibilities include:

  • Waste Identification: Determining if your waste is hazardous.[9]

  • Proper Management: Ensuring safe on-site handling, labeling, and storage.[10]

  • Authorized Disposal: Transferring the waste to a licensed treatment, storage, and disposal facility (TSDF).

On-Site Waste Management: The "How"

Meticulous on-site management is critical to prevent accidents, ensure regulatory compliance, and facilitate efficient disposal.

Step 1: Waste Characterization and Segregation

Immediately upon deciding a chemical is waste, it must be treated as such.[11] Based on its anticipated hazards, (4-Methyl-1,2-phenylene)dimethanol waste should be classified as hazardous chemical waste .

The cardinal rule of waste management is segregation. [5][9] This waste stream should be kept separate from:

  • Incompatible Chemicals: Especially strong oxidizing agents or strong acids.

  • Non-hazardous Waste: To avoid unnecessarily increasing the volume and cost of hazardous waste disposal.

  • Other Hazardous Waste Streams: Do not mix different chemical wastes unless explicitly permitted by your EHS department.[5]

Step 2: Container Selection and Labeling

Proper containment is a primary barrier against exposure and environmental release.

  • Container Choice: Use only containers that are compatible with the chemical. The original product container is often the best choice for waste.[11] If unavailable, a clean, high-density polyethylene (HDPE) or glass container is suitable. Ensure the container and its lid are in good condition and free from leaks.[11]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled.[11] The label must be clear, accurate, and include the following information[9][10]:

    • The words "HAZARDOUS WASTE" .

    • Full Chemical Name: "(4-Methyl-1,2-phenylene)dimethanol". Avoid abbreviations or formulas.

    • Hazard Identification: List the primary hazards (e.g., "Irritant," "Toxic").

    • Researcher's Name and Location: Your name, principal investigator (PI), and lab number.

Step 3: Safe Storage

Designate a specific, secondary-contained area within your laboratory for hazardous waste accumulation.

  • Location: Store waste containers away from heat sources, direct sunlight, and high-traffic areas.[5]

  • Closure: Waste containers must be securely closed at all times, except when actively adding waste.[12]

  • Ventilation: The storage area should be well-ventilated, preferably within a fume hood or a designated, ventilated cabinet.

Disposal Protocol and Emergency Procedures: The "Action"

The final disposal of (4-Methyl-1,2-phenylene)dimethanol must be handled by professionals. Your role is to prepare the waste correctly for pickup.

Standard Operating Procedure for Disposal
  • Accumulation: Collect waste (4-Methyl-1,2-phenylene)dimethanol, including any contaminated materials like gloves or weigh paper, in your properly labeled hazardous waste container.

  • Container Full: Once the container is full (do not overfill; leave at least 10% headspace), fill in the "Date Full" on the hazardous waste tag.

  • Request Pickup: Follow your institution's procedure to request a waste pickup from the EHS department or their contracted hazardous waste vendor. This is often done through an online portal.[11]

  • Prepare for Transport: Ensure the container is clean on the outside, the lid is tightly sealed, and the label is legible. Place it in the designated pickup location as instructed by EHS.

Emergency Protocol: Small Spill Response

Chemical spills must be cleaned up immediately.[11] For a small, manageable spill of (4-Methyl-1,2-phenylene)dimethanol solid that you are trained to handle:

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Secure the area to prevent others from entering.

  • Protect: Don appropriate PPE, including a lab coat, double nitrile gloves, and safety goggles. Ensure the fume hood is operational.

  • Contain & Clean: Gently cover the solid spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to prevent it from becoming airborne. Carefully sweep the material into a dustpan.

  • Decontaminate: Wipe the spill area with a damp paper towel.

  • Dispose: All cleanup materials, including used PPE, must be placed in the hazardous waste container for (4-Methyl-1,2-phenylene)dimethanol.[11]

  • Report: Inform your supervisor and EHS department of the incident.

For large spills, or any spill you are not comfortable handling, evacuate the area, close the doors, and contact your institution's emergency EHS number immediately.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for managing (4-Methyl-1,2-phenylene)dimethanol from its point of generation as a waste product to its final disposition.

G start Chemical Identified as Waste (e.g., expired, surplus, contaminated) assess Hazard Assessment 1. Consult Supplier SDS 2. Contact Institutional EHS start->assess container Select Compatible Container (Original, Glass, or HDPE) assess->container label Label Container Immediately - 'HAZARDOUS WASTE' - Full Chemical Name - Hazards & Date container->label store Segregate and Store Safely - Designated Area - Secondary Containment - Lid Securely Closed label->store spill Emergency Spill Occurs store->spill pickup Request Waste Pickup (via EHS or designated vendor) store->pickup spill_proc Follow Spill Protocol - Alert, Isolate, Protect, Clean - Dispose of cleanup material as hazardous waste spill->spill_proc YES spill_proc->store Return to safe storage end Final Disposition (by licensed hazardous waste facility) pickup->end

Caption: Disposal Decision Workflow for (4-Methyl-1,2-phenylene)dimethanol.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. ACTenviro.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! GreenTec Energy.
  • Waste Chemicals. NUS Chemistry.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • SAFETY D
  • Resource Conservation and Recovery Act (RCRA) Overview. US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • RCRA Regulations Explained.
  • RCRA. Case Western Reserve University Environmental Health and Safety.
  • SAFETY D
  • Safety D
  • Safety D
  • SAFETY D
  • SAFETY D
  • 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment. Australian Government Department of Health.

Sources

Handling

Mastering the Safe Handling of (4-Methyl-1,2-phenylene)dimethanol: A Guide for Laboratory Professionals

Hazard Assessment: An Ounce of Prevention In the absence of specific data for (4-Methyl-1,2-phenylene)dimethanol, we must extrapolate potential hazards from similar chemical structures, such as other substituted aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Assessment: An Ounce of Prevention

In the absence of specific data for (4-Methyl-1,2-phenylene)dimethanol, we must extrapolate potential hazards from similar chemical structures, such as other substituted aromatic alcohols. The primary anticipated risks involve irritation to the skin, eyes, and respiratory tract.[1] This conservative approach is a cornerstone of laboratory safety, ensuring that unknown risks are managed proactively.

  • Eye Contact: Based on analogous compounds, direct contact is likely to cause serious eye irritation.[1] The presence of two alcohol functional groups on an aromatic ring suggests the potential for significant discomfort and possible damage upon exposure.

  • Skin Contact: Similar compounds are known skin irritants.[1] Prolonged or repeated contact may lead to dermatitis. While acute toxicity via dermal absorption is not established, it should be considered a potential risk.

  • Inhalation: If the material is a fine powder or is aerosolized, inhalation may cause respiratory tract irritation.[2][3] It is crucial to prevent the generation of dust or mists during handling.[2]

  • Ingestion: Ingestion of analogous chemicals can be harmful.[1][4]

During thermal decomposition or combustion, hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and other nitrogen oxides may be released.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable. The selection of specific equipment is contingent on the scale and nature of the procedure. All PPE should be inspected before use and disposed of or decontaminated properly after handling the chemical.[6]

Task / Scenario Eye/Face Protection Hand Protection Body & Respiratory Protection Rationale
Low-Volume Handling & Weighing (Solid) ANSI Z87.1-compliant safety glasses with side shields.[2]Nitrile gloves (ensure no tears or punctures).Standard laboratory coat.Minimizes risk from incidental contact and minor spills.
Solution Preparation & Transfers Chemical splash goggles conforming to EN166.[2][6]Nitrile or Neoprene gloves.[7][8]Chemical-resistant lab coat or apron over a standard lab coat.Goggles provide a seal against splashes. Enhanced body protection is necessary when handling larger liquid volumes.
Heating or Potential Aerosol Generation Chemical splash goggles and a face shield.[6]Nitrile or Neoprene gloves.Chemical-resistant lab coat. Work must be conducted in a certified chemical fume hood.A fume hood provides primary containment. A face shield protects the entire face from splashes and aerosols.
Large Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty Nitrile or Butyl rubber gloves.Chemical-resistant suit or coveralls. An appropriate respirator (e.g., N95 for dusts or an air-purifying respirator with organic vapor cartridges) may be required based on risk assessment.[7][9]Provides maximum protection during uncontrolled release scenarios where exposure levels are unknown.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and preventing contamination. The following protocol outlines the key steps for safely handling (4-Methyl-1,2-phenylene)dimethanol.

Step 1: Preparation and Engineering Controls
  • Designate a Work Area: All handling of (4-Methyl-1,2-phenylene)dimethanol should occur in a designated area, such as a certified chemical fume hood, to ensure adequate ventilation.[1][2]

  • Assemble Materials: Before handling the chemical, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Verify Equipment: Ensure safety showers and eyewash stations are unobstructed and have been recently tested.[5]

Step 2: Handling the Chemical
  • Don PPE: Put on the appropriate PPE as detailed in the table above.

  • Weighing (if solid): To prevent dust formation, weigh the solid in the fume hood. Use smooth, deliberate motions. Avoid creating dust clouds.[2]

  • Transfers: When transferring the chemical, whether as a solid or in solution, do so carefully to avoid splashes or spills. Use a funnel for liquid transfers into containers with narrow openings.

  • Container Management: Keep the primary container tightly closed when not in use.[2][10]

Step 3: Post-Handling Procedures
  • Decontamination: Wipe down the work surface and any equipment used with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last, turning them inside-out.

  • Hygiene: Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[1]

Emergency Response Protocol

Spill & Leak Containment
  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, use an inert absorbent material (e.g., sand, vermiculite) to cover the spill.[2]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste.[10] Do not allow the product to enter drains.[1]

  • Decontaminate: Clean the spill area thoroughly.

Exposure & First Aid
  • In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10]

  • In case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation persists, seek medical attention.[2][11]

  • If Inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][5]

Disposal Plan: Responsible Stewardship

All waste containing (4-Methyl-1,2-phenylene)dimethanol must be treated as hazardous.

  • Waste Collection: Collect all excess chemical and contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a clearly labeled, sealed container for hazardous chemical waste.[11]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal company. Do not dispose of it in the regular trash or down the sanitary sewer.[4][11]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[12] After rinsing and drying, deface the label and dispose of the container according to your institution's guidelines.[12]

Safe Handling Workflow Diagram

The following diagram illustrates the critical stages of the safe handling lifecycle for (4-Methyl-1,2-phenylene)dimethanol.

cluster_prep 1. Preparation cluster_handling 2. Active Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste & Disposal prep_area Designate Fume Hood Work Area prep_ppe Assemble & Inspect PPE prep_spill Prepare Spill & Waste Kits handle_don Don Appropriate PPE prep_spill->handle_don Proceed to Handling handle_weigh Weigh / Transfer Chemical handle_close Keep Containers Closed post_decon Decontaminate Surfaces handle_close->post_decon Complete Experiment post_doff Doff PPE Correctly post_wash Wash Hands Thoroughly disp_collect Collect Waste in Labeled Container post_wash->disp_collect Manage Waste disp_rinse Triple-Rinse Empty Containers disp_EHS Dispose via EHS Protocol

Caption: Workflow for safe handling of (4-Methyl-1,2-phenylene)dimethanol.

References

  • Safety Data Sheet (Generic for similar compounds).
  • Gemini® PFPE Functional Material Safety Data Sheet - Weissbonya . (2022, February 26). Available at: [Link]

  • Personal Protective Equipment Selection Guide - University of Nevada, Reno . (2015, July 22). Available at: [Link]

  • Understanding Solvents and PPE for Chemical Safety - MCR Safety . (2025, April 8). Available at: [Link]

  • Safety Data Sheet (Generic for similar compounds). Available at: [Link]

  • Personal Protective Equipment (PPE) Guide - University of Tennessee, Knoxville . Available at: [Link]

  • Lab Safety Equipment & PPE - ChemTalk . Available at: [Link]

  • SAFETY DATA SHEET - ThermoFisher . (2025, September 18). Available at: [Link]

  • Material Safety Data Sheet - Pi Chemicals . Available at: [Link]

  • HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal . Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Methyl-1,2-phenylene)dimethanol
Reactant of Route 2
(4-Methyl-1,2-phenylene)dimethanol
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